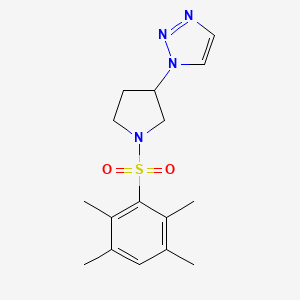

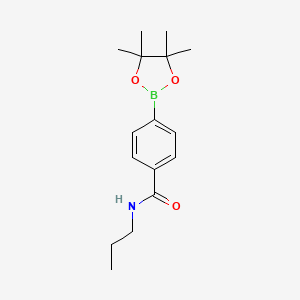

![molecular formula C15H17NO2 B2762450 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone CAS No. 1798046-58-8](/img/structure/B2762450.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a pain medication. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have analgesic properties. ABT-594 has been found to be effective in animal models of pain, and has shown promise in clinical trials as well.

Applications De Recherche Scientifique

Enantiomeric Purity and Asymmetric Syntheses

- Enantiomeric Purity for Asymmetric Syntheses : The compound has been utilized in studies focusing on the synthesis of enantiomerically pure bicyclic pyrrolidine derivatives, showcasing its importance in asymmetric syntheses. For instance, Martens and Lübben (1991) synthesized enantiomerically pure bicyclic pyrrolidine derivatives from (1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic acid, demonstrating its efficacy as a chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).

Chemical Reactions and Derivative Synthesis

- Catalyzed Reactions and Derivative Formation : Research by Inagaki et al. (2007) explored the Rh(I)-catalyzed Pauson–Khand reaction of 1-phenylsulfonyl-1,2-octadien-7-yne derivatives, leading to the formation of 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones, a process that highlights the compound's role in facilitating complex chemical reactions (Inagaki, Kawamura, & Mukai, 2007).

Structural and Conformational Studies

- Structural and Conformational Analysis : Studies such as those by Diez et al. (1991) on the synthesis and structural analysis of esters derived from 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid contribute to understanding the compound's structural properties and its potential applications in designing more complex molecules (Diez et al., 1991).

Synthesis of Natural Products and Analogues

- Synthesis of Pheromones and Natural Products : The compound has been used in the synthesis of natural product analogues, such as the work by Lee et al. (2009), who focused on creating a facile total synthesis pathway for (-)-Frontalin and (-)-exo-Brevicomin, utilizing catalyzed hydroalkoxylation reactions. This research highlights the compound's versatility in synthesizing biologically active molecules (Lee, Jung, & Moon, 2009).

Propriétés

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-15(11-18-14-7-2-1-3-8-14)16-12-5-4-6-13(16)10-9-12/h1-5,7-8,12-13H,6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQNBKGQCWCPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

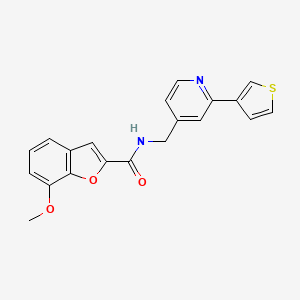

![Methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2762369.png)

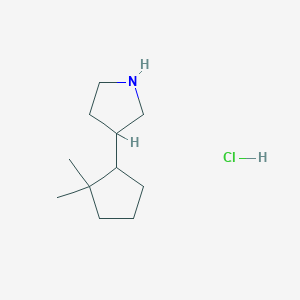

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2762374.png)

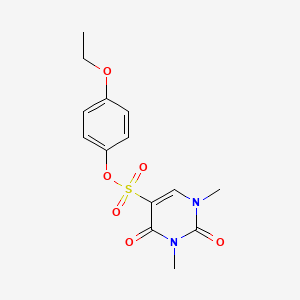

![2-(3,4-dimethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762384.png)

![1-[(4-Bromophenyl)methyl]-3-(2-methylpropyl)-1,4-diazepane](/img/structure/B2762385.png)

![7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2762388.png)

![4-isopentyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2762389.png)

![N-[3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-yl]-2-chloroacetamide](/img/structure/B2762390.png)